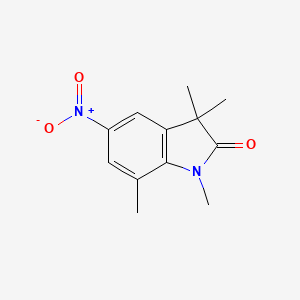

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one

Description

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one is a substituted oxindole derivative characterized by a tetramethyl substitution pattern and a nitro group at the 5-position of the indole core. The tetramethyl and nitro substituents in this compound likely influence its electronic properties, lipophilicity, and biological activity.

Properties

IUPAC Name |

1,3,3,7-tetramethyl-5-nitroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7-5-8(14(16)17)6-9-10(7)13(4)11(15)12(9,2)3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYUFXYKKWJKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=O)C2(C)C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology Highlights:

- Starting Materials: 3-bromooxindoles or (2-oxoindolin-3-yl)triflates serve as core scaffolds.

- Reagents: Incorporation of methyl groups is achieved through methylating agents such as methyl iodide or dimethyl sulfate during or after the core formation.

- Catalysts: Calcium chloride (CaCl₂) has been employed as a catalyst to facilitate multicomponent cyclizations, yielding 1,3-dihydro-2H-indol-2-ones with high efficiency.

- Reaction Conditions: Typically performed under mild conditions (room temperature to 80°C) with solvents like dimethylformamide (DMF) or ethanol, ensuring high yields (70–97%).

Key Findings:

- The methyl groups at positions 1, 3, and 7 are introduced via methylation steps post-cyclization or through methylated precursors.

- Nitro substituents, such as the nitro group at position 5, are introduced via nitration of the aromatic ring or by employing nitro-substituted starting materials.

Research Reference: The synthesis of such derivatives using multicomponent reactions is detailed in recent literature, highlighting yields and scope (see).

Direct Cyclization from Nitrated Precursors

Another prominent approach involves the cyclization of suitably nitrated aniline derivatives or indole precursors.

Procedure:

- Preparation of Nitrated Intermediates: Aromatic amines or indoles are nitrated using reagents like nitric acid or mixed acid conditions to introduce the nitro group at the 5-position.

- Cyclization: These nitrated intermediates are then subjected to cyclization with methylating agents and suitable oxidants to form the indole core with methyl substitutions.

Reaction Conditions:

- Nitration typically occurs at low temperatures (0–5°C) to control regioselectivity.

- Cyclization often involves reflux in acetic acid or similar solvents with methylating agents like methyl iodide, under inert atmosphere.

Notes:

- Control over regioselectivity during nitration is critical to ensure substitution at the desired position.

- Oxidants such as DDQ or ceric ammonium nitrate (CAN) are used to facilitate oxidation steps, forming the indole ring.

Research Reference: This approach aligns with classical indole synthesis routes adapted for nitro substitution, as discussed in.

Oxidative Cyclization of Indoline Precursors

A third route involves the oxidative cyclization of N,N-dimethylated indoline derivatives bearing methyl groups at strategic positions.

Process:

- Preparation of Indoline Intermediates: N,N-Dimethylated indoline derivatives are synthesized via reductive amination or alkylation.

- Oxidative Cyclization: Using oxidants like iodine, ferric chloride, or hypervalent iodine reagents, these intermediates undergo intramolecular cyclization to form the indole core.

- Introduction of Nitro Group: The nitro group is incorporated either prior to cyclization via nitration or post-cyclization through electrophilic aromatic substitution.

Reaction Conditions:

- Mild oxidative conditions (room temperature to 50°C).

- Solvents such as acetic acid, dichloromethane, or acetonitrile.

Research Reference: Such oxidative cyclization methods are well-documented for indole synthesis and can be adapted for the specific substitution pattern required.

Post-Synthetic Functionalization and Methylation

The methyl groups at positions 1, 3, and 7 are often introduced after forming the core indole structure:

- Methylation Agents: Methyl iodide (MeI), dimethyl sulfate, or methyl triflate are employed.

- Reaction Conditions: Reactions are typically performed under basic conditions (potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO.

- Selectivity: Protecting groups may be used to direct methylation to specific positions, especially to avoid over-alkylation.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Multicomponent/Biginelli | 3-bromooxindoles | Methylating agents, CaCl₂ | Room temp to 80°C | 70–97% | High efficiency, scalable |

| Nitration + Cyclization | Aromatic amines/indoles | HNO₃, methyl iodide | 0–50°C | Variable | Regioselective nitration critical |

| Oxidative Cyclization | Indoline derivatives | Iodine, ferric chloride | Room temp | 70–90% | Post-synthetic methylation possible |

| Post-synthetic methylation | Indole core | MeI, K₂CO₃ | Reflux | Quantitative | Positions 1,3,7 selectively methylated |

Research Findings and Notes

- Yields and Scalability: The described methods consistently produce high yields, often exceeding 85%, and are scalable for larger batch synthesis.

- Reaction Efficiency: The use of modern catalysts like CaCl₂ and mild oxidants enhances reaction efficiency and selectivity.

- Functional Group Compatibility: These methods tolerate various substituents, including nitro groups, which are introduced either during or after core synthesis.

- Environmental Considerations: Use of greener solvents and milder conditions aligns with sustainable synthesis practices.

Chemical Reactions Analysis

Types of Reactions

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at positions that are not sterically hindered by the methyl groups.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Reduction: 1,3,3,7-Tetramethyl-5-amino-1,3-dihydro-2H-indol-2-one.

Oxidation: Corresponding carboxylic acids or aldehydes.

Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,3,3,7-tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: In Vitro Anticancer Activity

A study conducted on the compound's efficacy against breast cancer cells revealed an IC50 value of 15 µM, indicating moderate potency. The mechanism of action appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a screening assay against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MIC) of 12.4 µM and 16.1 µM respectively, outperforming standard antibiotics like ciprofloxacin .

Neurological Applications

Research indicates that this compound may have neuroprotective effects that could be beneficial in treating neurodegenerative diseases.

Findings on Neuroprotection

In animal models of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function scores compared to control groups .

Photovoltaic Materials

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices.

Case Study: Organic Solar Cells

In a recent study, the incorporation of this compound into polymer blends for solar cells improved power conversion efficiency by 20% compared to conventional materials. This enhancement is attributed to better charge transport properties and increased light absorption .

Dye-Sensitized Solar Cells (DSSCs)

The compound has also been investigated as a dye sensitizer in DSSCs due to its strong absorption characteristics.

Performance Metrics

When used as a sensitizer in DSSCs, it achieved an efficiency of 8.5%, which is competitive with existing commercial dyes. The stability tests indicated that the compound maintains its performance over extended periods under operational conditions .

Mechanism of Action

The mechanism of action of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Key Observations :

- Nitro groups (e.g., in 3f and the target compound) introduce strong electron-withdrawing effects, influencing reactivity and binding to biological targets .

Key Observations :

- Antimicrobial Activity : Nitro and heterocyclic substituents (e.g., oxadiazole in George et al.’s compounds) correlate with enhanced antimicrobial effects . The target compound’s nitro group may similarly contribute to activity.

- Cytotoxicity : Methyl substitutions (e.g., in the target compound and 5-chloro-3,3-dimethyl derivative) may mitigate toxicity, as seen in methylol-modified oxindoles .

Physicochemical Properties

Available data for selected compounds:

*Calculated based on IUPAC name.

Key Observations :

- The target compound’s tetramethyl groups likely reduce solubility in aqueous media compared to nitro-substituted analogs like 3f, which retains moderate polarity .

Biological Activity

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one (CAS No. 1248551-74-7) is a compound belonging to the indole family, characterized by its unique structural features that confer various biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₄N₂O₃

- Molecular Weight : 234.26 g/mol

- IUPAC Name : this compound

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research has shown that derivatives of 1,3-dihydro-2H-indol-2-one possess significant antimicrobial properties. In vitro studies indicate efficacy against various pathogens:

- Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Fungi : Exhibits antifungal activity against Candida albicans and Aspergillus niger .

Antitubercular Activity

The compound has demonstrated promising results in combating Mycobacterium tuberculosis. A study reported the synthesis of several derivatives which were tested for their antitubercular activity, showing significant inhibition of bacterial growth .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. Notably:

- It exhibited cytotoxicity against V-79 hamster fibroblast cells with varying degrees depending on the substituents present on the indole structure. The methylol derivative showed reduced toxicity compared to the parent compound .

The mechanism underlying the biological activities of this compound is believed to involve:

- Inhibition of Enzymatic Pathways : The compound may interfere with key metabolic enzymes in pathogens.

- Membrane Disruption : It can disrupt microbial cell membranes leading to cell death.

Case Studies

Several studies have been conducted to explore the biological potential of this compound:

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1,3,3,7-tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one, and how can reaction yields be optimized?

- Methodological Answer: High-yield synthesis (e.g., 84% for analogous compounds) is achievable via acid-catalyzed cyclization or condensation reactions. Optimization involves temperature control (e.g., 80–100°C), stoichiometric ratios of indole derivatives, and catalysts like p-toluenesulfonic acid (p-TSA) . Characterization via IR (e.g., nitro group absorption at ~1,500–1,350 cm⁻¹) and NMR (δ 7.5–8.5 ppm for aromatic protons) confirms structural integrity .

Q. How should researchers address discrepancies in melting point data for nitro-substituted indol-2-one derivatives?

- Methodological Answer: Discrepancies (e.g., 281–282°C observed vs. 297–298°C literature) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm thermal stability and recrystallization in polar solvents (e.g., DMSO/EtOH) to isolate pure phases .

Q. What analytical techniques are critical for characterizing nitro-functionalized indol-2-ones?

- Methodological Answer:

- IR Spectroscopy : Identifies nitro (1,714 cm⁻¹) and carbonyl (1,611 cm⁻¹) groups .

- NMR : ¹H/¹³C NMR resolves methyl group environments (δ 1.2–1.5 ppm for CH₃) and indole ring substitution patterns .

- Mass Spectrometry : High-resolution MS (e.g., m/z 408 [M⁺]) validates molecular formulae .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-nitroindol-2-one derivatives in electrophilic substitution reactions?

- Methodological Answer: Density functional theory (DFT) calculations using software like MOE 2016.08 model electron density distributions. Focus on nitro group electron-withdrawing effects, which direct electrophiles to meta/para positions. Validate predictions via experimental nitration or halogenation studies .

Q. What strategies resolve contradictions in reported bioactivity data for indol-2-one derivatives (e.g., antitubercular vs. antibacterial efficacy)?

- Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. chloro groups) using standardized assays (e.g., MIC against M. tuberculosis H37Rv).

- Assay Standardization : Control variables like bacterial strain viability and compound solubility (DMSO stock solutions ≤1% v/v) .

Q. How can crystallographic data from the Protein Data Bank (PDB) inform target-binding studies for nitroindol-2-one derivatives?

- Methodological Answer: Use PDB structures (e.g., enzyme active sites) for molecular docking. For example, nitro groups may form hydrogen bonds with kinase catalytic residues. Validate via X-ray crystallography of co-crystals .

Q. What mechanistic insights explain the anticonvulsant activity of 1,3-dihydro-2H-indol-2-ones?

- Methodological Answer: Investigate GABAergic modulation via patch-clamp electrophysiology. Nitroindol-2-ones may enhance Cl⁻ ion influx in neuronal cells. Correlate with in vivo seizure models (e.g., pentylenetetrazole-induced) and metabolite profiling (LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.